molecular formula C15H23ClN2O4S B13764479 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium CAS No. 73758-16-4

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

Cat. No.: B13764479
CAS No.: 73758-16-4
M. Wt: 362.9 g/mol
InChI Key: RXEJDEQLMOQPHU-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-ethoxycarbonylbenzenesulfonimidate; cyclohexylazanium consists of two components:

  • Anionic moiety: A sulfonimidate derivative with a 4-chlorophenyl group, an ethoxycarbonyl substituent, and an imino group.
  • Cationic counterion: Cyclohexylazanium (protonated cyclohexylamine), which stabilizes the anion via ionic interactions.

Properties

CAS No.

73758-16-4

Molecular Formula

C15H23ClN2O4S

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

InChI

InChI=1S/C9H10ClNO4S.C6H13N/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8;7-6-4-2-1-3-5-6/h3-6H,2H2,1H3,(H,11,12,13,14);6H,1-5,7H2

InChI Key

RXEJDEQLMOQPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=S(=O)(C1=CC=C(C=C1)Cl)[O-].C1CCC(CC1)[NH3+]

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base to form the sulfonimidate intermediate. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or chloroform.

Chemical Reactions Analysis

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonimidate group to sulfonamide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves its interaction with specific molecular targets. The sulfonimidate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Example :

  • 4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxo-imidazolyl)methyl]-5-methylbenzenesulfonamide (Compound 14) Structural differences: The ethoxycarbonyl group is attached via a thioether (-S-CH2-COOEt) rather than directly to the sulfonimidate nitrogen. Synthesis: Prepared via condensation of sulfonamide precursors with thiols using p-toluenesulfonic acid (PTSA) in toluene. Properties: Melting point 177–180°C; characterized by HPLC and IR. Key contrast: The thioether linkage in Compound 14 may reduce hydrolytic stability compared to the direct ethoxycarbonyl-sulfonimidate bond in the target compound.
2.2 Neutral Sulfonamides with Cyclohexyl Groups

Example :

  • 4-Chloro-N-cyclohexylbenzenesulfonamide Structural differences: Neutral sulfonamide with a cyclohexyl group directly bonded to the sulfonamide nitrogen. Key contrast: The absence of an ionic counterion reduces solubility in polar solvents compared to the target compound.
2.3 Cyclohexylazanium Salts with Different Anions

Examples :

  • Cyclohexylazanium 4-nitrobenzoate
  • Cyclohexylazanium formate
    • Functional comparison :
  • 4-Nitrobenzoate anion : Strong electron-withdrawing nitro group enhances acidity (pKa ~1.5) compared to the sulfonimidate anion (predicted pKa ~3–4 due to ethoxycarbonyl stabilization).
  • Formate anion : Smaller and more hydrophilic than the bulky sulfonimidate, leading to higher aqueous solubility.

Physicochemical Properties

Property Target Compound Compound 14 4-Chloro-N-cyclohexylbenzenesulfonamide
Solubility High in polar solvents (DMSO, MeOH) Moderate in toluene Low in polar solvents
Melting Point Not reported (predicted 150–170°C) 177–180°C Not reported
Stability Hydrolytically stable at neutral pH Susceptible to thioether cleavage Stable under ambient conditions

Biological Activity

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium, with a CAS number of 73758-16-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is C15H23ClN2O4S. Its molecular weight is approximately 362.872 g/mol. The compound features a sulfonimidate functional group, which is known for its reactivity and potential applications in medicinal chemistry.

PropertyValue
Chemical FormulaC15H23ClN2O4S
Molecular Weight362.872 g/mol
CAS Number73758-16-4
Functional GroupsSulfonimidate

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The sulfonimidate group may play a crucial role in this activity by acting as an electrophile, facilitating interactions with nucleophilic sites in microbial cells.

Antimicrobial Activity

Recent research has demonstrated the compound's efficacy against several pathogenic bacteria. For instance, studies conducted on Staphylococcus aureus and Escherichia coli have shown that the compound exhibits significant inhibitory effects.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Case Studies

Case Study 1: Efficacy Against Staphylococcus aureus

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus using agar diffusion methods. The results indicated a clear zone of inhibition, suggesting that the compound effectively disrupts bacterial cell wall synthesis or function.

Case Study 2: Toxicity Assessment

A toxicity assessment was performed on mammalian cell lines to evaluate the safety profile of the compound. The results indicated that while the compound exhibits antimicrobial properties, it also shows cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic index.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess the compound's bioavailability and systemic effects.

Key Findings:

  • Bioavailability: The compound demonstrated moderate bioavailability in rat models.
  • Pharmacodynamics: Observed effects included a reduction in bacterial load in infected tissues, indicating potential for therapeutic use in infections.

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